N-Isopropylhydroxylamineoxalate

Description

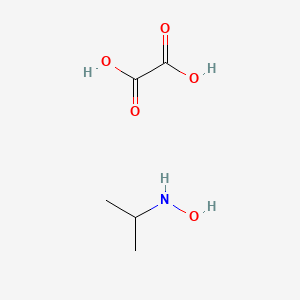

N-Isopropylhydroxylamine oxalate is an organic compound formed by the combination of N-isopropylhydroxylamine (CAS 17109-49-8) and oxalic acid. The base compound, N-isopropylhydroxylamine, has the molecular formula C₃H₉NO and is characterized by a hydroxylamine group (-NHOH) attached to an isopropyl substituent . Its oxalate salt form enhances stability and solubility in aqueous systems, making it suitable for industrial and laboratory applications. Key synonyms include N-hydroxypropan-2-amine oxalate and N-isopropylhydroxylamine oxalate .

Structurally, the compound features a secondary amine with hydroxyl and isopropyl groups, while the oxalate moiety (C₂O₄²⁻) acts as a counterion. This ionic pairing improves crystallinity and handling safety . Applications span polymerization inhibition, pharmaceutical synthesis intermediates, and specialty chemical production .

Properties

Molecular Formula |

C5H11NO5 |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

oxalic acid;N-propan-2-ylhydroxylamine |

InChI |

InChI=1S/C3H9NO.C2H2O4/c1-3(2)4-5;3-1(4)2(5)6/h3-5H,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

SRMYKGRGIIURAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NO.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Isopropylhydroxylamine oxalate belongs to the hydroxylamine derivative family. Below is a comparative analysis with structurally and functionally related compounds:

N,N-Dimethylhydroxylamine (CAS 5725-96-2)

- Molecular Formula: C₂H₇NO

- Key Differences: Structure: Lacks the bulky isopropyl group, featuring two methyl groups attached to the nitrogen instead. This reduces steric hindrance compared to N-isopropylhydroxylamine . Solubility: Higher water solubility due to smaller molecular size and absence of oxalate counterion. Applications: Primarily used as a reducing agent in organic synthesis, whereas N-isopropylhydroxylamine oxalate is favored in polymer stabilization . Toxicity: Limited data, but N,N-dimethylhydroxylamine is reported to exhibit lower acute toxicity than its isopropyl counterpart .

Hydroxylamine Hydrochloride (CAS 5470-11-1)

- Molecular Formula : NH₂OH·HCl

- Key Differences :

- Acidity : The hydrochloride salt is strongly acidic (pH < 3 in solution), whereas the oxalate form is less acidic due to oxalic acid’s weaker dissociation .

- Stability : Hydroxylamine hydrochloride is prone to decomposition under heat, while the oxalate derivative exhibits improved thermal stability .

- Applications : Widely used in photographic developers and explosives, contrasting with N-isopropylhydroxylamine oxalate’s niche role in polymer chemistry .

Benzylhydroxylamine (CAS 100-39-0)

- Molecular Formula: C₇H₉NO

- Key Differences :

- Structure : Aromatic benzyl group replaces the aliphatic isopropyl chain, altering reactivity in nucleophilic substitutions.

- Solubility : Lower water solubility compared to N-isopropylhydroxylamine oxalate due to hydrophobic benzyl group .

- Applications : Primarily used in peptide synthesis, unlike the oxalate derivative’s industrial applications .

Table 1: Comparative Properties of Hydroxylamine Derivatives

Preparation Methods

Reaction Mechanism and Catalyst Selection

The direct oxidation of isopropylamine to N-isopropylhydroxylamine represents a streamlined approach. Patent CN105152962A outlines a method using isopropylamine, hydrogen peroxide (H₂O₂), and a titanium silicate molecular sieve catalyst. The reaction proceeds via in situ generation of hydroxylamine intermediates, which are subsequently neutralized with oxalic acid to yield the oxalate salt.

The titanium silicate catalyst facilitates selective N-hydroxylation while minimizing over-oxidation to nitroxides or nitro compounds. Critical parameters include:

-

Temperature : 30–80°C

-

H₂O₂-to-amine molar ratio : 1:1 to 4:1

-

Catalyst loading : 0.1–1 mol% relative to isopropylamine

The molecular sieve’s pore structure enhances substrate-catalyst interactions, achieving >90% conversion under optimized conditions.

Work-up and Product Isolation

Post-reaction, the mixture undergoes vacuum distillation to recover unreacted isopropylamine (50–80°C, 0.03 MPa) and isolate acetoxime as a byproduct. The aqueous hydroxylamine solution is then treated with oxalic acid, precipitating N-isopropylhydroxylamine oxalate. Rectification parameters include:

Oxidation of Diisopropylamine

Two-Step Oxidation and Acid Treatment

Patent CN1709862A describes a diisopropylamine-based route. The process involves:

-

Oxidation : Diisopropylamine reacts with oxygenants (e.g., H₂O₂) in the presence of CO₂ or amine-CO₂ salts as catalysts.

-

Acid treatment : The intermediate is protonated using organic or inorganic acids (e.g., HCl, oxalic acid).

Key advantages include:

-

Cost-effectiveness : Diisopropylamine is cheaper than functionalized precursors.

-

Scalability : Suitable for continuous reactor systems.

Neutralization and Solvent Effects

Neutralization with ethers, alkanes, or alcohols yields the free hydroxylamine, which is converted to the oxalate salt. Solvent choice impacts crystallization efficiency:

-

Ethers : Enhance phase separation but require low temperatures.

Catalytic Hydrogenation of Oxime Intermediates

Heterogeneous Ni/Co Catalysts

Recent advances in oxime-to-hydroxylamine reductions enable alternative synthetic routes. Ciotonea et al. developed a Ni/Co bimetallic catalyst supported on SBA-15 silica, achieving 72% yield in ketoxime hydrogenation. Conditions include:

-

Pressure : 1–5 bar H₂

-

Temperature : 60–100°C

-

Acid-free environment : Avoids substrate degradation.

Despite high chemoselectivity, catalyst recyclability remains limited due to oxidative deactivation.

Homogeneous Iridium Catalysts

Chiral iridium complexes (e.g., Ir1 , Ir2 ) enable enantioselective reductions, producing N-isopropylhydroxylamine with up to 98:2 enantiomeric ratios. Critical factors:

-

Acid additive : Methanesulfonic acid (1.5 equiv) facilitates H₂ heterolysis.

Electrochemical Deoxygenative Amination

| Parameter | Optimal Value | Deviation Impact (Yield Drop) |

|---|---|---|

| Solvent | DMA | MeCN: trace; DMSO: 21% |

| Electrolyte | Bu₄NClO₄ | LiClO₄: 44%; Bu₄NI: 53% |

| Temperature | 60°C | 25°C: 53% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Catalytic oxidation (Isopropylamine) : High conversion (>90%) but requires precise distillation.

-

Diisopropylamine route : Cost-effective but generates acidic waste.

-

Hydrogenation (Ni/Co) : Moderate yields (72%) with recyclability challenges.

-

Electrochemical : Emerging method; needs substrate modification .

Q & A

Q. What are the recommended methods for synthesizing N-Isopropylhydroxylamineoxalate in laboratory settings?

this compound is typically synthesized by neutralizing N-Isopropylhydroxylamine (IPHA) with oxalic acid under controlled pH conditions (10.6–11.2). Researchers should ensure stoichiometric precision and monitor pH during crystallization to avoid impurities. Handling requires inert atmospheres and non-metallic equipment due to the compound’s reactivity with transition metals . Safety protocols, including fume hood use and personal protective equipment (PPE), are mandatory .

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and molecular structure.

- Infrared Spectroscopy (IR) : For identifying functional groups (e.g., hydroxylamine and oxalate moieties).

- Elemental Analysis : To verify stoichiometry (C, H, N, O content).

- Melting Point Determination : Compare observed values (e.g., 159°C) with literature data .

Q. What safety protocols are critical for handling this compound?

- Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .

- Avoid contact with oxidizing agents or transition metals to prevent explosive reactions .

- Use pH-stable glassware (pH 10.6–11.2) during experiments to maintain compound integrity .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Use buffered solutions (pH 3–12) and analyze degradation products via HPLC.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>95°C flashpoint) .

- Spectroscopic Monitoring : UV-Vis spectroscopy (e.g., 422 nm peaks) can track redox changes under stress conditions .

Q. What is the role of this compound in studying DNA damage mechanisms?

IPHA derivatives are used to investigate carcinogen-induced DNA adducts. Methodological steps:

- Treat cultured cells (e.g., rat hepatocytes) with IPHA metabolites.

- Extract DNA and quantify adducts using liquid chromatography-mass spectrometry (LC-MS).

- Compare results with control groups to assess genotoxicity .

Q. How can researchers quantify oxalate content in this compound for purity assessment?

- Titration : Use potassium permanganate in acidic conditions to oxidize oxalate, measuring endpoint via colorimetric change .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Detect trace metal impurities that may interfere with oxalate quantification .

Q. What experimental approaches resolve contradictions in reported redox properties of this compound?

- Multi-Method Validation : Cross-reference UV-Vis, EPR, and cyclic voltammetry data to confirm redox behavior.

- Standardized Conditions : Replicate studies under controlled O₂ levels and pH to minimize variability .

- Comparative Analysis : Align results with mechanistic insights from enzymatic studies (e.g., piperazate synthase systems) .

Q. How does this compound interact with transition metals in catalytic systems?

- Chelation Studies : Use spectrophotometry to monitor metal-ligand complex formation (e.g., Fe²⁺ or Cu²⁺).

- EPR Spectroscopy : Detect paramagnetic species generated during redox reactions .

- Kinetic Analysis : Measure reaction rates under varying metal concentrations to infer catalytic inhibition or enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.